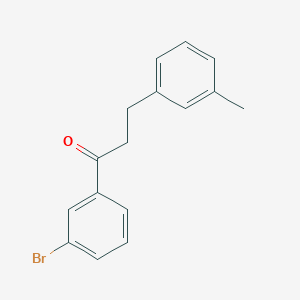
3'-Bromo-3-(3-metilfenil)propiofenona
Descripción general
Descripción
3-Bromo-3-(3-methylphenyl)propiophenone, or 3-Br-3-MMPP, is a synthetic chemical compound that has been used in various scientific research applications. It is a colorless, crystalline solid that has a melting point of 128-130°C. It is insoluble in water and soluble in various organic solvents.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se ha utilizado en la síntesis de diversas moléculas orgánicas. Por ejemplo, se utilizó en la creación de los isómeros o-, m- y p- de (±)-2-[3-(hidroxibenzoil)fenil]propanoico .
Síntesis de Ftalocianina
También participa en la síntesis y caracterización de ftalocianinas monoisoméricas 1,8,15,22-sustituidas (A3B y A2B2) y díadas de ftalocianina-fullereno .
Uso Experimental/Investigación
Varios proveedores ofrecen este compuesto para uso experimental o de investigación, lo que indica su posible aplicación en diversos campos de investigación .
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of physiological effects .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The compound’s chemical reactions could potentially lead to changes in the structure and function of its targets, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-Bromo-3-(3-methylphenyl)propiophenone . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
3’-Bromo-3-(3-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(3-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with certain enzymes can result in the conversion of ketones into corresponding alcohols, introducing new hydrogen atoms into the molecular structure . These molecular changes can significantly impact biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(3-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3’-Bromo-3-(3-methylphenyl)propiophenone in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function . High doses can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
3’-Bromo-3-(3-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3’-Bromo-3-(3-methylphenyl)propiophenone within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3’-Bromo-3-(3-methylphenyl)propiophenone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSRFGHEHVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644069 | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-59-5 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





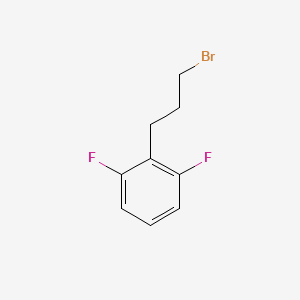
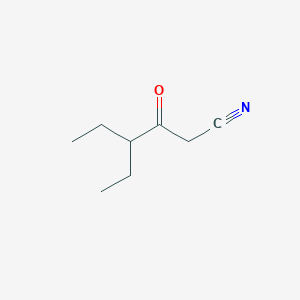



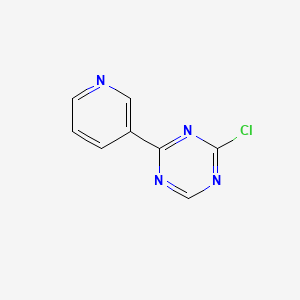
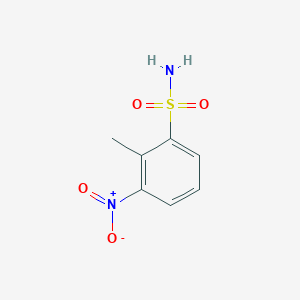


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

